Oct-7-en-4-one
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Overview
Description
Oct-7-en-4-one is an organic compound with the molecular formula C8H14O It is a ketone with an unsaturated carbon-carbon double bond at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-7-en-4-one can be achieved through several methods. One common approach involves the oxidation of secondary alcohols. For instance, the oxidation of 7-octen-4-ol using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 7-octen-4-ol. This process typically requires the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oct-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound using reducing agents such as sodium borohydride or lithium aluminum hydride can produce 7-octen-4-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols (7-octen-4-ol).
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Oct-7-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism by which Oct-7-en-4-one exerts its effects involves interactions with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The pathways involved often include enzyme inhibition or activation, depending on the specific context of the reaction .
Comparison with Similar Compounds
Similar Compounds
7-Octen-2-one: Another ketone with a similar structure but differing in the position of the carbonyl group.
7-Octen-3-one: Similar to Oct-7-en-4-one but with the carbonyl group at the third position.
7-Octen-5-one: A ketone with the carbonyl group at the fifth position.
Uniqueness
This compound is unique due to its specific position of the carbonyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and its applications in different fields .
Properties
IUPAC Name |
oct-7-en-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZHBOHFSDBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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